2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one
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Overview
Description
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a benzyl group, a fluorine atom, and a dihydroisoquinolinone core, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 7-fluoro-1-tetralone, and appropriate reagents.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Halogenation, nitration, or alkylation at specific positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated isoquinoline derivatives.
Scientific Research Applications
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Alteration of signaling pathways to achieve desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-7-chloro-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-bromo-2,3-dihydroisoquinolin-4(1H)-one
- 2-Benzyl-7-methyl-2,3-dihydroisoquinolin-4(1H)-one
Uniqueness
2-Benzyl-7-fluoro-2,3-dihydroisoquinolin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
Properties
CAS No. |
89097-89-2 |
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Molecular Formula |
C16H14FNO |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-benzyl-7-fluoro-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C16H14FNO/c17-14-6-7-15-13(8-14)10-18(11-16(15)19)9-12-4-2-1-3-5-12/h1-8H,9-11H2 |
InChI Key |
JNFVBVDNSMLEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)CN1CC3=CC=CC=C3 |
Origin of Product |
United States |
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